molecular formula C11H12BrNO B1292168 1-(4-Bromophenyl)piperidin-2-one CAS No. 27471-43-8

1-(4-Bromophenyl)piperidin-2-one

Cat. No.: B1292168
CAS No.: 27471-43-8
M. Wt: 254.12 g/mol
InChI Key: RCYSBMQFKWYEBJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)piperidin-2-one is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Hydrogen-bonding Patterns and Crystal Structure

1-(4-Bromophenyl)piperidin-2-one and its analogues have been characterized for their hydrogen-bonding patterns, demonstrating bifurcated intra- and intermolecular hydrogen bonding. This bonding is crucial for forming six-membered hydrogen-bonded rings and centrosymmetric dimers. The crystal structures of these compounds are further stabilized by weak interactions, including C-H...Br, Br...O, C-H...π, and C-H...O, which contribute to their chain formation and structural stability (Balderson et al., 2007).

Conformational Studies and Biological Investigation

A series of N-acyl derivatives of piperidin-4-ones, closely related to this compound, were synthesized and characterized. These derivatives exhibit a preference for existing in a distorted boat conformation. Their antibacterial and antioxidant activities were evaluated, with molecular docking studies indicating potential CHK1 protein interaction, suggesting applications in pharmacological research (Mohanraj & Ponnuswamy, 2017).

Synthesis and Antiviral Activity

Compounds structurally related to this compound have been synthesized and evaluated for their CCR5 antagonism, demonstrating potent antiviral activity against HIV-1. These findings highlight the compound's potential as a promising candidate for HIV-1 infection treatment, based on favorable pharmacokinetic profiles and oral bioavailability (Palani et al., 2002).

Structural Analysis and Antifungal, Antiviral Activities

Another derivative was synthesized and its structure characterized, showing significant fungicidal and antiviral activities against tobacco mosaic virus. This emphasizes the potential of this compound derivatives for use in plant protection and virology research (Li et al., 2015).

Porphyrin Derivatives and Catalysis

The compound has been utilized in synthesizing porphyrin derivatives via palladium-catalyzed amination. These derivatives, containing hydroxypiperidine fragments, have varied yields depending on the reaction conditions, suggesting applications in catalysis and material science (Artamkina et al., 2008).

Novel Psychoactive Substances Detection

In forensic and toxicological analysis, derivatives of this compound have been identified and characterized among novel psychoactive substances, highlighting the importance of analytical methodologies for public health and legal purposes (Florou et al., 2022).

Safety and Hazards

“1-(4-Bromophenyl)piperidin-2-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Future Directions

Piperidine derivatives, including “1-(4-Bromophenyl)piperidin-2-one”, continue to be an area of interest in the field of drug design due to their presence in a wide range of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-(4-bromophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYSBMQFKWYEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640940
Record name 1-(4-Bromophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27471-43-8
Record name 1-(4-Bromophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)piperidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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